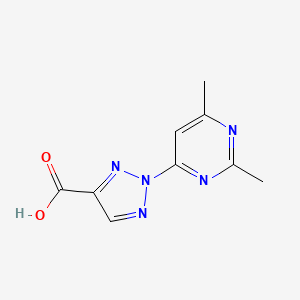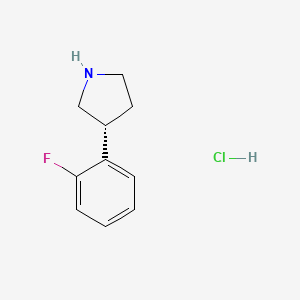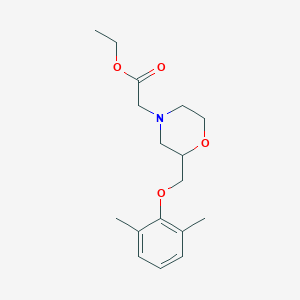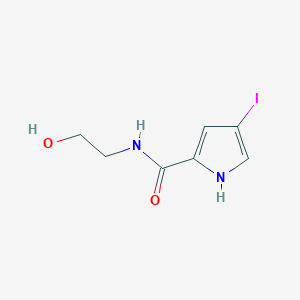
N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an iodine atom at the 4-position of the pyrrole ring and a hydroxyethyl group attached to the nitrogen atom The carboxamide group at the 2-position further defines its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide typically involves the iodination of a pyrrole derivative followed by the introduction of the hydroxyethyl and carboxamide groups. One common method involves the reaction of 4-iodopyrrole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The resulting intermediate is then reacted with an appropriate carboxamide precursor under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a non-iodinated pyrrole derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions to replace the iodine atom.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a non-iodinated pyrrole derivative.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The iodine atom and hydroxyethyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)cinnamamide: Known for its antidepressant-like action.
N-(2-Hydroxyethyl)oleamide: Acts as an agonist at peroxisome proliferator-activated receptor-α.
N-(2-Hydroxyethyl)ethylenediaminetriacetic acid: Used as a chelating agent.
Uniqueness
N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is unique due to the presence of the iodine atom at the 4-position of the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other hydroxyethyl-substituted compounds and makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C7H9IN2O2 |
|---|---|
Peso molecular |
280.06 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C7H9IN2O2/c8-5-3-6(10-4-5)7(12)9-1-2-11/h3-4,10-11H,1-2H2,(H,9,12) |
Clave InChI |
DCYFCJPQEMZYTC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C1I)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


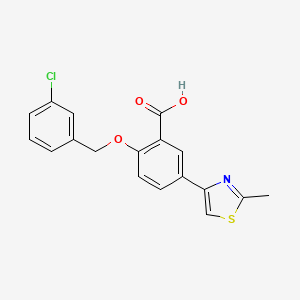
![tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B15057256.png)
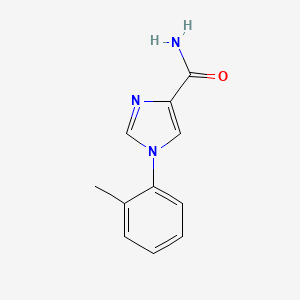
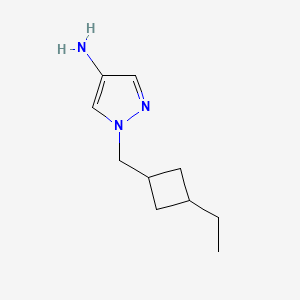
![6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)
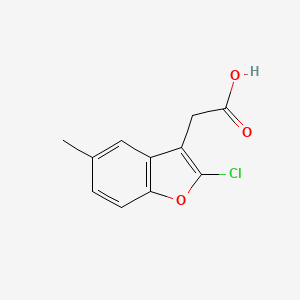
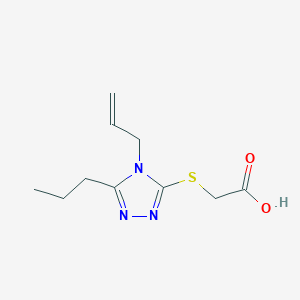
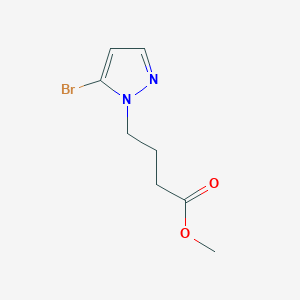
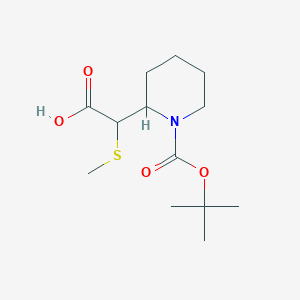
![6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15057303.png)

